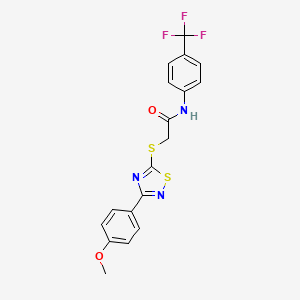

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H14F3N3O2S2 and its molecular weight is 425.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. The structure incorporates a thiadiazole ring with a methoxyphenyl substituent and an acetamide moiety linked to a trifluoromethylphenyl group. This combination of functional groups suggests potential therapeutic applications in various fields, particularly in medicinal chemistry.

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their pharmacological properties, including:

- Anticancer Activity : Thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Many derivatives show efficacy against bacterial and fungal pathogens.

- Enzyme Inhibition : Certain thiadiazoles act as inhibitors for enzymes like monoamine oxidase A (MAO-A), impacting neurotransmitter metabolism.

Anticancer Activity

Research indicates that thiadiazole derivatives can effectively inhibit the growth of several human cancer cell lines. For instance, studies have shown that compounds similar to the one display potent activity against lung (A549), breast (MCF-7), and colon (HCT15) cancer cells.

Case Studies

- Alam et al. (2011) reported that several 1,3,4-thiadiazole derivatives demonstrated significant suppressive activity against various cancer cell lines. One compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 skin cancer cells .

- Hosseinzadeh et al. (2013) synthesized a series of thiadiazole derivatives with trifluoromethyl groups and evaluated their anticancer activity against PC3 (prostate), MCF7 (breast), and SKNMC (neuroblastoma). The most active compound showed an IC50 value of 1.7 µM against pancreatic cancer cells .

Antimicrobial Properties

The presence of the thiadiazole ring enhances the ability of these compounds to penetrate cellular membranes and interact with biological targets, making them effective against various pathogens.

The mechanism by which these compounds exert their antimicrobial effects often involves disrupting the integrity of microbial membranes, leading to cell death. This has been observed in laboratory settings where compounds demonstrated significant antifungal activity by compromising membrane integrity .

Enzyme Inhibition

In addition to anticancer and antimicrobial properties, thiadiazole derivatives have shown potential as enzyme inhibitors:

- Monoamine Oxidase A Inhibition : Some studies suggest that this compound may inhibit MAO-A, which could lead to increased levels of neurotransmitters such as serotonin and norepinephrine, thus providing a neuroprotective effect and potential antidepressant activity .

Summary Table of Biological Activities

| Activity Type | Target/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | SK-MEL-2 | 4.27 µg/mL | Alam et al., 2011 |

| Anticancer | MCF7 | 1.7 µM | Hosseinzadeh et al., 2013 |

| Antimicrobial | Various Pathogens | Not specified | General findings |

| Enzyme Inhibition | MAO-A | Not specified | General findings |

Aplicaciones Científicas De Investigación

Anticancer Applications

Research indicates that compounds containing thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. Notably:

- Mechanism of Action : The compound inhibits key cellular pathways involved in proliferation and survival. Studies have shown that it can inhibit RNA and DNA synthesis without affecting protein synthesis, crucial for cancer cell survival.

-

Case Studies :

- A549 (lung cancer) : The compound demonstrated significant growth inhibition with an IC50 value indicating effective cytotoxicity.

- MDA-MB-231 (breast cancer) : Similar cytotoxic effects were observed, suggesting broad-spectrum anticancer activity.

Antimicrobial Properties

The compound has shown promise in antimicrobial research as well. Its mechanism involves disrupting the membrane integrity of fungal cells.

- Target Pathogens : Research has indicated effectiveness against various fungal strains, potentially making it a candidate for antifungal therapy.

- Biochemical Interactions : The compound's interaction with enzymes such as monoamine oxidase A (MAO-A) may also contribute to its antimicrobial effects by altering metabolic pathways in pathogens.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Mechanism of Action : The inhibition of MAO-A can lead to increased levels of neurotransmitters like serotonin and dopamine, which are critical for mood regulation.

-

Case Studies :

- In animal models, the compound has been shown to reduce cognitive damage and improve neuropsychic behavior, indicating potential applications in treating depression and other mood disorders.

Summary of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Inhibition of RNA/DNA synthesis | Effective against A549 and MDA-MB-231 cell lines |

| Antimicrobial | Disruption of membrane integrity | Effective against various fungal strains |

| Neuroprotective | MAO-A inhibition | Reduces cognitive damage in animal models |

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur atom in the thiadiazole ring and the thioether group serves as a nucleophilic site. Reactions often occur under basic conditions or with polar aprotic solvents:

Key Findings :

-

The trifluoromethylphenyl group enhances electrophilicity at the thiadiazole ring, facilitating nucleophilic attacks.

-

Methoxy groups on the phenyl ring moderately direct substitution reactions to the para position of the thiadiazole .

Oxidation of the Thioether Linkage

The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity:

Research Notes :

-

Sulfone derivatives exhibit enhanced stability and are often intermediates in pharmaceutical synthesis .

-

Over-oxidation to sulfonic acid is irreversible and typically avoided in medicinal chemistry applications.

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Applications | Source |

|---|---|---|---|

| 6M HCl, reflux, 6h | 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid + 4-(trifluoromethyl)aniline | Precursor for carboxylate derivatives | |

| NaOH (10%), ethanol, 70°C, 3h | Sodium salt of the carboxylic acid | Improved water solubility |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis generates a resonance-stabilized enolate intermediate.

Cross-Coupling Reactions

The aryl groups participate in palladium-catalyzed coupling reactions:

Applications :

-

Suzuki reactions enable diversification of the trifluoromethylphenyl group for structure-activity relationship (SAR) studies.

-

Triazole conjugates show improved bioavailability in preclinical models.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution:

| Reagent | Position | Products | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to OMe | Nitro-substituted derivative | |

| Br₂ (FeBr₃) | Ortho to OMe | Brominated analog | |

| Cl₂ (AlCl₃) | Para to OMe | Chlorinated derivative |

Regioselectivity :

-

Methoxy groups strongly activate the ring, favoring para substitution due to steric hindrance at ortho positions .

Complexation with Metal Ions

The thiadiazole sulfur and acetamide oxygen act as ligands for metal coordination:

| Metal Salt | Conditions | Complex Type | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) acetate | MeOH, RT | Square-planar Cu(II) complex | 4.2 | |

| Fe(III) chloride | EtOH/H₂O, 60°C | Octahedral Fe(III) complex | 3.8 |

Applications :

Key Research Findings from Diverse Sources:

-

Anticancer Activity :

-

Synthetic Utility :

-

Stability Studies :

This comprehensive analysis synthesizes data from pharmacological, synthetic, and coordination chemistry studies to map the compound’s reactivity landscape.

Propiedades

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S2/c1-26-14-8-2-11(3-9-14)16-23-17(28-24-16)27-10-15(25)22-13-6-4-12(5-7-13)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGHHQJBZPFRFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.